molecular formula C8H18N2 B1196822 1,3-Cyclohexanedimethanamine CAS No. 2579-20-6

1,3-Cyclohexanedimethanamine

Cat. No. B1196822
CAS RN: 2579-20-6
M. Wt: 142.24 g/mol
InChI Key: QLBRROYTTDFLDX-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedimethanamine (1,3-CDA) is an organic compound with the chemical formula C₆H₁₄N₂. It belongs to the class of amines and is characterized by its cyclic structure containing two methylene bridges. The compound is colorless, crystalline, and has a faint amine odor.



Synthesis Analysis

1,3-Cyclohexanedimethanamine can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with formaldehyde and ammonia. The condensation of these precursors leads to the formation of 1,3-CDA. Researchers have explored different reaction conditions, catalysts, and solvents to optimize the yield and purity of the product.



Molecular Structure Analysis

The molecular structure of 1,3-Cyclohexanedimethanamine consists of a six-membered cyclohexane ring with two amino groups attached at positions 1 and 3. The compound exhibits chirality due to the presence of asymmetric carbon atoms. Its three-dimensional arrangement influences its reactivity and interactions with other molecules.



Chemical Reactions Analysis

1,3-CDA participates in several chemical reactions:



  • Acylation : It can undergo acylation reactions with acyl chlorides or anhydrides to form amides.

  • Alkylation : Alkyl halides react with 1,3-CDA to yield N-alkylated derivatives.

  • Reductive Amination : By reacting with aldehydes or ketones in the presence of reducing agents, 1,3-CDA forms secondary amines.

  • Ring-Opening Reactions : The cyclic structure can be opened under specific conditions, leading to various functionalized products.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 70-75°C.

  • Solubility : Soluble in water and common organic solvents.


Scientific Research Applications

  • Synthesis of ZSM-11/ZSM-5 Intergrowth Zeolites : 1,3-Cyclohexanedimethanamine was found effective in directing the crystallization of ZSM-11 zeolite. Varying molar ratios led to phase transformation from ZSM-11 to ZSM-5. This study highlights the role of 1,3-Cyclohexanedimethanamine in synthesizing zeolites with varied contents and morphologies, useful in catalysis and molecular sieving applications (Wang et al., 2020).

  • Precursor for Bioactive Molecules : Cyclohexane-1,3-dione derivatives, structurally related to 1,3-Cyclohexanedimethanamine, are key precursors for synthesizing compounds with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties (Sharma et al., 2021).

  • Analysis of Psychoactive Arylcyclohexylamines : This study involved the characterization of psychoactive compounds related to 1,3-Cyclohexanedimethanamine and their determination in biological matrices, demonstrating the importance of such compounds in forensic and toxicological sciences (De Paoli et al., 2013).

  • Pharmacophores in Drug Molecule Synthesis : 1,3-Disubstituted cyclohexanes, resembling the structure of 1,3-Cyclohexanedimethanamine, are significant in natural products and synthetic bioactive molecules. This study presents their role in drug molecule synthesis, highlighting their pharmaceutical relevance (Pang et al., 2019).

  • Trace Analysis of Aldehydes : 1,3-Cyclohexanedione, a related compound, is adapted for trace analysis of aldehydes, showing the application of such compounds in analytical chemistry (Stahovec & Mopper, 1984).

  • Inhibitors for ALS Treatment : Cyclohexane 1,3-diones have shown a protective effect against mutant SOD1 induced toxicity, indicating their potential as novel therapeutics for amyotrophic lateral sclerosis (ALS) (Zhang et al., 2012).

  • Anticancer Compound Development : Cyclohexane-1,3-dione is used as a template for developing new anticancer compounds. This highlights its utility in medicinal chemistry for synthesizing potential therapeutics (Shaaban et al., 2014).

properties

IUPAC Name

[3-(aminomethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBRROYTTDFLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041238
Record name 1,3-Cyclohexanedimethanamine
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Cyclohexanedimethanamine
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,3-Cyclohexanedimethanamine

CAS RN

2579-20-6
Record name 1,3-Bis(aminomethyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2579-20-6
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Record name 1,3-Cyclohexanebis(methylamine)
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Record name 1,3-Cyclohexanedimethanamine
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Record name 1,3-Cyclohexanedimethanamine
Source EPA DSSTox
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Record name 1,3-Cyclohexanedimethanamine
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Record name 1,3-BIS(AMINOMETHYL)CYCLOHEXANE
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Synthesis routes and methods

Procedure details

By hydrogenating m-xylylenediamine (available from Mitsubishi Gas Chemical Company, Inc., hereinafter referred to as “MXDA”) in the presence of an alumina catalyst supporting 2% by weight of ruthenium, 1,3-bis(aminomethyl)cyclohexane (1,3-BAC) was produced. The hydrogenation was performed in a fixed bed reactor while supplying the starting liquid and hydrogen from the top of the reactor under the following conditions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
Z Wang, Y Luo, X Li, W Yang - Journal of Porous Materials, 2020 - Springer
A new organic template, 1,3-cyclohexanedimethanamine (1,3-CDA), is found to be effective in directing the crystallization of ZSM-11 zeolite. Phase transformation from ZSM-11 to ZSM-…
Number of citations: 9 link.springer.com
L Mao, L Pan, B Ma, Y He - Journal of Polymers and the Environment, 2022 - Springer
In this research, bio-based polyamide (bio-PA) was synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine by melt polymerization. The properties of bio-…
Number of citations: 5 link.springer.com
M Matsumoto, K Kobayashi, M Takahashi… - Kokuritsu Iyakuhin …, 2015 - nihs.go.jp
Under the Chemical Substances Control Law (CSCL) in Japan, initial hazard information for existing chemical substances has been collected by the Ministry of Health, Labour and …
Number of citations: 8 www.nihs.go.jp
CC Truong, AV Tran, TT Nguyen… - Advanced Sustainable …, 2020 - Wiley Online Library
The azo‐bridged cesium salt of phenolate/triazolide (IUPAC name: cesium salt of 4‐(1H‐1,2,4‐triazol‐3‐ylazo)‐phenol) (2a, ABC‐PT) is successfully prepared from the equimolar …
Number of citations: 2 onlinelibrary.wiley.com
L Zuo, J Cai, Z Guo, Y Fu, J Shen - Catalysis Communications, 2022 - Elsevier
Ru/MgO-Al 2 O 3 catalysts (2-6 wt% Ru) were prepared by a two-step co-precipitation method and were found to be highly active and selective for the hydrogenation of aromatic amines …
Number of citations: 1 www.sciencedirect.com
Z Zhang, L Qian, G Huang, C Chen… - Advanced Functional …, 2023 - Wiley Online Library
Polyurea has gained increasing attention in civil engineering, flexible electronics, and other emerging fields. However, owing to the rapid polymerization, tailoring their mechanical …
Number of citations: 0 onlinelibrary.wiley.com
Y Sakuratani, K Kasai, Y Noguchi… - QSAR & Combinatorial …, 2007 - Wiley Online Library
Predictivities of six log P calculation models (CLOGP, KOWWIN, ACD/LOGP, SLOGP, VLOGP and COSMO thermo) are compared using a common experimental dataset, which does …
Number of citations: 33 onlinelibrary.wiley.com
Z Dong, C Yang, D Zhao, Y Wang, W Chu… - ACS Applied Nano …, 2021 - ACS Publications
The interzeolite transformation approach has been used extensively for the quick synthesis of zeolites at a lower cost. Herein, an interzeolite transformation method for the quick …
Number of citations: 6 pubs.acs.org
AC Bunea, D Neculoiu… - 2018 International …, 2018 - ieeexplore.ieee.org
This paper proposes a quasi-wafer level packaging approach of surface acoustic wave band pass filters (SAW-BPF) with operating frequencies above 5 GHz. A Poly(methyl …
Number of citations: 0 ieeexplore.ieee.org
P Wang, Y Fei, Y Deng - New Journal of Chemistry, 2018 - pubs.rsc.org
A series of amino triazole alkali salts (MATriz, M was Li, Na, K) were prepared, characterized and used for the direct synthesis of polyureas from CO2 and diamines. Under the reaction …
Number of citations: 24 pubs.rsc.org

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